molecular formula C30H34N4O2 B12425960 Alectinib-d8

Alectinib-d8

Cat. No.: B12425960
M. Wt: 490.7 g/mol
InChI Key: KDGFLJKFZUIJMX-FUEQIQQISA-N
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Description

Alectinib-d8 is a deuterated form of Alectinib, which is a potent and selective inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. Alectinib is primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The deuterated form, this compound, contains eight deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alectinib-d8 involves the incorporation of deuterium atoms into the Alectinib molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The process typically involves multiple steps, including the protection and deprotection of functional groups, as well as purification steps to ensure the desired isotopic purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize costs and maximize yield. This often involves the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: Alectinib-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deuterated analogs with modified functional groups, which can be used for further studies and applications .

Scientific Research Applications

Alectinib-d8 has several scientific research applications, including:

Mechanism of Action

Alectinib-d8 exerts its effects by selectively inhibiting the activity of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling pathways, including the STAT3 and AKT pathways, which are involved in cell proliferation and survival. By blocking these pathways, this compound induces apoptosis and inhibits the growth of ALK-positive cancer cells .

Comparison with Similar Compounds

    Crizotinib: Another ALK inhibitor used in the treatment of ALK-positive NSCLC.

    Brigatinib: A second-generation ALK inhibitor with improved efficacy and safety profile.

    Ceritinib: An ALK inhibitor with a different chemical structure but similar mechanism of action.

Comparison: Alectinib-d8 is unique due to its deuterated nature, which enhances its metabolic stability and pharmacokinetic properties compared to non-deuterated analogs. This can lead to improved therapeutic efficacy and reduced side effects. Additionally, this compound has shown superior blood-brain barrier penetration compared to Crizotinib, making it more effective in treating brain metastases in ALK-positive NSCLC patients .

Properties

Molecular Formula

C30H34N4O2

Molecular Weight

490.7 g/mol

IUPAC Name

9-ethyl-6,6-dimethyl-8-[4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)piperidin-1-yl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

InChI

InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3/i11D2,12D2,13D2,14D2

InChI Key

KDGFLJKFZUIJMX-FUEQIQQISA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1C2CCN(CC2)C3=CC4=C(C=C3CC)C(=O)C5=C(C4(C)C)NC6=C5C=CC(=C6)C#N)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C

Origin of Product

United States

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